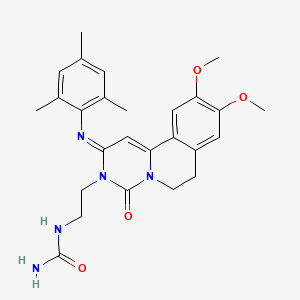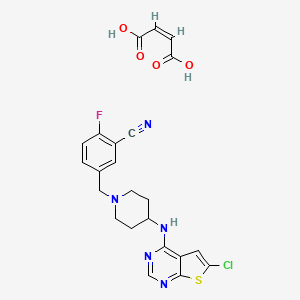
SI-109
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SI-109 is a potent STAT3 SH2 domain inhibitor (Ki=9 nM) with antitumor activity. SI-109 effectively inhibits the transcriptional activity of STAT3 (IC50=3 μM). SI-109 and an analog of CRBN ligand lenalidomide have been used to design PROTAC STAT3 degrader SD-36.
Aplicaciones Científicas De Investigación
1. Applications in Nuclear Spectroscopy
Digital electronics applied to nuclear spectroscopy have enabled experiments beyond the capabilities of analog systems. The pulse-shape analysis of Si detectors, specifically in the context of identifying pile-up pulses from the alpha decay of isotopes like 109 Xe and 105 Te, is a notable application. This analysis involves a two-stage offline pulse shape algorithm capable of detecting pile-up pulses with time differences as low as 100 ns between individual pulses (Darby, Liddick, & Grzywacz, 2008).
2. Impact on Plant Growth and Development
Silicon (Si) has been shown to mitigate the negative effects of cadmium (Cd) on plant growth and development. The presence of Si influences the development of root tissues, including Casparian bands and suberin lamellae, as well as vascular tissues in roots. This is particularly relevant in the context of young maize plants, where Si stimulation has been observed (Vaculík et al., 2012).
3. Applications in Lithium-Ion Batteries
Research aimed at solving the issues related to silicon's volume change and poor electrical conductivity in lithium-ion batteries has led to the development of N-doped rGO/C@Si anode materials. Utilizing renewable chitosan as both a nitrogen and carbon source, this material demonstrates superior cycling performance and rate capability, highlighting a significant application in the field of energy storage (Yu et al., 2020).
4. Influence on Surface Physics
Swift heavy ion irradiation on Si surfaces, specifically with 107Ag+14 ions, has been studied for its impact on surface roughness. This irradiation results in the displacement of Si atoms and the creation of unique surface structures, contributing valuable insights to the field of surface physics and materials science (Singh et al., 2000).
5. Nanomaterial Development
Nanoporous silicon, characterized by a specific electron subsystem and high adsorption capacity, has diverse applications including current microsupplies, sensor matrices, and in medicine for targeted drug delivery. The control of nanopore dimensions and layer structures is crucial for tailoring this material for specific applications (Abramova et al., 2015).
6. Discovery of New Isotopes
The discovery of new isotopes, such as 109Xe and 105Te, has been facilitated by digital electronics and pulse shape storage from silicon detectors. This advancement in experimental methodology has allowed for the detection of isotopes with dramatically different half-lives, contributing to the field of nuclear physics (Grzywacz et al., 2007).
Propiedades
Nombre del producto |
SI-109 |
|---|---|
Fórmula molecular |
C40H47F2N6O8P |
Peso molecular |
808.8206 |
Nombre IUPAC |
((2-(((3S,6S,10aS)-3-(((S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl)carbamoyl)-5-oxodecahydropyrrolo[1,2-a]azocin-6-yl)carbamoyl)-1H-indol-5-yl)difluoromethyl)phosphonic acid compound with methane (1:1) |
InChI |
InChI=1S/C39H43F2N6O8P.CH4/c40-39(41,56(53,54)55)26-15-17-28-25(21-26)22-31(43-28)36(50)45-30-14-8-7-13-27-16-19-32(47(27)38(30)52)37(51)44-29(18-20-33(42)48)35(49)46-34(23-9-3-1-4-10-23)24-11-5-2-6-12-24;/h1-6,9-12,15,17,21-22,27,29-30,32,34,43H,7-8,13-14,16,18-20H2,(H2,42,48)(H,44,51)(H,45,50)(H,46,49)(H2,53,54,55);1H4/t27-,29-,30-,32-;/m0./s1 |
Clave InChI |
QBYAGGOCOQRLEN-BAPJUHGCSA-N |
SMILES |
O=C(C1=CC(C=C(C(F)(P(O)(O)=O)F)C=C2)=C2N1)N[C@H]3CCCC[C@@H]4N([C@H](C(N[C@@H](CCC(N)=O)C(NC(C5=CC=CC=C5)C6=CC=CC=C6)=O)=O)CC4)C3=O.C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SI109; SI 109; SI-109 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






